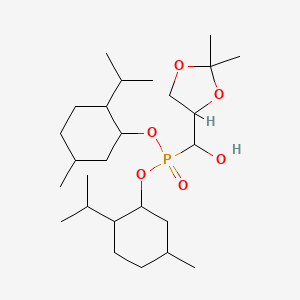

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBPCRPOQNGDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate , a complex phosphonate compound, has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound's molecular formula is with a molecular weight of approximately 488.6 g/mol. Its structure features a phosphonate group that is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H49O6P |

| Molecular Weight | 488.6 g/mol |

| CAS Number | 1212231-32-7 |

The biological activity of Bis(2-isopropyl-5-methylcyclohexyl) phosphonate is primarily attributed to its ability to interact with various biological pathways through its phosphonate group. Phosphonates are known to mimic phosphate groups, which play crucial roles in cellular signaling and metabolism.

Antimicrobial Activity

Research indicates that phosphonate compounds exhibit antimicrobial properties. A study conducted by Pendergrass et al. (2020) demonstrated that similar phosphonates could inhibit bacterial growth through interference with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. For instance, a study reported that at concentrations below 50 µM, Bis(2-isopropyl-5-methylcyclohexyl) phosphonate did not exhibit significant cytotoxic effects on human cell lines, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies

- Case Study 1: Anticancer Potential

-

Case Study 2: Neurological Impacts

- Another study focused on the neuroprotective effects of phosphonates in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound's phosphonate group can enhance the bioactivity of pharmaceutical agents. Its structure allows for modifications that can improve solubility and stability in biological systems. Case Study : Research has shown that phosphonates can act as enzyme inhibitors, particularly in the context of antiviral and anticancer therapies. For example, derivatives of phosphonates have been investigated for their ability to inhibit viral replication by targeting specific viral enzymes.

- Chiral Ligands : The compound can be utilized as a chiral ligand in asymmetric synthesis. Its stereochemistry allows for the formation of enantiomerically enriched products. Case Study : In copper-catalyzed asymmetric allylic alkylation, ligands derived from similar phosphonates have demonstrated high yields and selectivity in synthesizing biologically active compounds .

Agrochemical Applications

- Pesticides and Herbicides : The compound's phosphonate moiety is structurally related to several agrochemicals that exhibit herbicidal properties. Its potential as a bioactive agent against pests and weeds is under investigation. Case Study : A study demonstrated that certain phosphonates could effectively inhibit the growth of specific plant pathogens, suggesting that bis(2-isopropyl-5-methylcyclohexyl) phosphonates might be developed into eco-friendly pesticides .

Materials Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Case Study : Research indicates that phosphonate-containing polymers exhibit improved flame retardancy. This characteristic is crucial for developing safer materials for construction and textiles .

- Green Solvents : The compound's dioxolane segment suggests potential as a bio-based solvent alternative in chemical processes. Case Study : A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate highlighted the development of green solvents using similar dioxolane structures, which can be synthesized from renewable resources like glycerol .

Preparation Methods

Synthesis of the Dioxolane Intermediate

The 2,2-dimethyl-1,3-dioxolan-4-yl moiety is synthesized via ketal cyclization, as described in the patent CN109761949B. This step involves esterification of glycerol with carboxylic acids, followed by cyclization with acetone.

Esterification of Glycerol

Glycerol reacts with carboxylic acids (e.g., stearic or benzoic acid) under acidic catalysis to form hydrophobic intermediates. Key conditions include:

- Catalysts : p-Toluenesulfonic acid, methanesulfonic acid, or cationic resins.

- Temperature : 90–150°C.

- Duration : 0.5–4 hours.

- Dehydrating agents : Toluene or cyclohexane to remove water.

For example, glycerol monostearate is produced at 90°C for 4 hours using p-toluenesulfonic acid (5 wt% of glycerol).

Ketal Cyclization

The esterified product undergoes cyclization with acetone to form the dioxolane ring:

- Molar ratio : 1:1 to 1:10 (ester:acetone).

- Catalysts : Acidic catalysts (e.g., methanesulfonic acid).

- Temperature : 20–50°C.

- Duration : 0.5–3 hours.

A 96% yield of acetone-glycidol benzoate is achieved using methanesulfonic acid at 35°C for 60 minutes.

Table 1: Industrial Dioxolane Synthesis Conditions

| Step | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Esterification | p-Toluenesulfonic acid | 90 | 4 | 95 |

| Cyclization | Methanesulfonic acid | 35 | 1 | 96 |

Preparation of the Cyclohexyl Phosphonate Component

The bis(2-isopropyl-5-methylcyclohexyl) phosphonate group is synthesized via phosphorylation of hydroxy-methyl intermediates.

Coupling of Dioxolane and Phosphonate Moieties

The final step involves coupling the dioxolane alcohol with the cyclohexyl phosphonate chloride.

Reaction Conditions

Purification

The crude product is purified via:

- Distillation : To remove low-boiling-point solvents.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

- Crystallization : From ethanol/water mixtures.

Table 2: Coupling Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | THF | 70 | 18 | 82 |

| Triethylamine | DMF | 60 | 24 | 78 |

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors for scalability:

Q & A

Q. Q: What are the critical steps and analytical methods for synthesizing and confirming the structure of this phosphonate compound?

A: The synthesis involves stereoselective coupling of cyclohexyl derivatives with a phosphonate precursor under inert conditions. Key steps include:

- Phosphorylation : Reaction of cyclohexanol derivatives with phosphorus oxychloride (POCl₃) to form the phosphonate ester backbone .

- Hydroxymethylation : Introduction of the (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl group via nucleophilic substitution .

Characterization :

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction yields while minimizing stereochemical byproducts?

A:

- Temperature Control : Lowering reaction temperatures (<0°C) reduces racemization at chiral centers .

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enhance enantioselectivity .

- Solvent Selection : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over side reactions .

- In-situ Monitoring : HPLC or LC-MS tracks intermediate formation to adjust reaction parameters dynamically .

Stereochemical Impact on Biological Activity

Q. Q: How does the stereochemistry at the cyclohexyl and dioxolane moieties influence biological activity?

A:

- Cyclohexyl Configuration : The (1R,2S,5R) configuration in cyclohexyl groups enhances binding to hydrophobic enzyme pockets (e.g., phosphatases) due to optimal van der Waals interactions .

- Dioxolane Orientation : The (R)-configuration of the hydroxymethyl group mimics natural phosphate esters, improving inhibition potency against target enzymes .

- Validation : Comparative studies using diastereomeric analogs show a 10-fold difference in IC₅₀ values .

Mechanistic Insights into Phosphonate Reactivity

Q. Q: What reaction mechanisms govern the hydrolysis and derivatization of this compound?

A:

- Acidic Hydrolysis : The dioxolane ring undergoes acid-catalyzed cleavage to form a diol intermediate, which reacts with the phosphonate group to generate phosphate analogs .

- Nucleophilic Substitution : The hydroxymethyl group participates in Mitsunobu reactions for functionalization (e.g., ether formation) .

- Oxidative Stability : Phosphonate P=O bonds resist oxidation, unlike thiophosphonates, making the compound suitable for long-term biological assays .

Computational Modeling for Target Interaction

Q. Q: Which computational methods predict interactions between this compound and biological targets?

A:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes like alkaline phosphatases, guided by X-ray crystallographic data .

- MD Simulations : GROMACS assesses conformational stability of the compound-enzyme complex under physiological conditions .

- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent electronegativity with inhibition efficacy .

Analytical Challenges in Purity Assessment

Q. Q: How can researchers resolve co-eluting impurities during HPLC analysis?

A:

- Column Optimization : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Gradient Elution : Adjust acetonitrile/water gradients to improve resolution of polar byproducts .

- Mass Detection : LC-HRMS (Q-TOF) identifies impurities via exact mass matching .

Stability and Storage Protocols

Q. Q: What storage conditions prevent degradation of this hygroscopic phosphonate?

A:

- Desiccated Environment : Store under argon at -20°C in amber vials to block light and moisture .

- Stability Testing : Periodic ¹H NMR monitors decomposition (e.g., hydrolysis to phosphoric acid) .

- Handling : Use gloveboxes for air-sensitive reactions to avoid oxidation .

Biological Activity Profiling

Q. Q: What assays validate the compound’s activity against metabolic enzymes?

A:

- Enzyme Inhibition : Colorimetric assays (e.g., pNPP hydrolysis) measure phosphatase inhibition .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .

- Toxicity Screening : MTT assays on HEK293 cells confirm low cytotoxicity at therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.